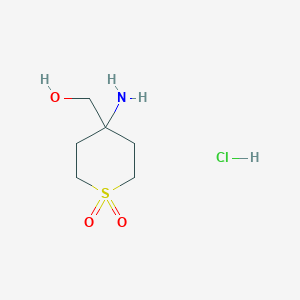
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride, also known as 4-Fluorophenylalanine hydrochloride, is a synthetic amino acid with a wide range of applications in scientific research. It is a chiral amino acid, meaning that it has two forms that are mirror images of each other. The two forms are denoted as (S) and (R) and the (S) form is the one used in research. This amino acid has been used in a variety of biochemical and physiological experiments, as well as in drug discovery and development.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride has a wide range of applications in scientific research. It has been used in studies to investigate the structure and function of enzymes, as well as to study the effects of different amino acids on enzyme activity. It has also been used to study the effects of amino acid substitution on protein structure and function. Additionally, it has been used in drug discovery and development, as well as in the study of neurotransmitter transporters and receptors.
Mecanismo De Acción
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride has a unique mechanism of action. It can act as an inhibitor of enzymes, by binding to the active site and preventing the enzyme from catalyzing its reaction. It can also act as an agonist of certain receptors, by binding to the receptor and activating it. Additionally, it can act as an antagonist of certain receptors, by binding to the receptor and preventing it from being activated.
Biochemical and Physiological Effects
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that it can alter the activity of certain enzymes and receptors, as well as modulate the activity of neurotransmitters. It has also been found to have an effect on the metabolism of certain compounds, as well as on the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride is an advantageous compound for use in laboratory experiments. Its unique structure and properties enable it to be used in a variety of biochemical and physiological studies. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it can be difficult to obtain the (S) form in pure form, and it can be difficult to control the concentration of the compound in experiments.
Direcciones Futuras
There are several potential future directions for the use of (S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride. For example, it could be used in the study of the effects of amino acid substitution on protein structure and function. Additionally, it could be used in the development of new drugs, as well as in the study of neurotransmitter transporters and receptors. Finally, it could be used in the study of the structure and function of enzymes, as well as in the study of the metabolism of certain compounds.
Métodos De Síntesis
The synthesis of (S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochlorideylalanine hydrochloride is typically accomplished through the reaction of p-fluorobenzaldehyde and glycine ethyl ester in the presence of an acid catalyst. The reaction yields a mixture of (S)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride and (R)-3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride. The (S) form is then isolated through a process of chromatography.
Propiedades
IUPAC Name |
(2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLJWWIEKJULU-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)


![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
